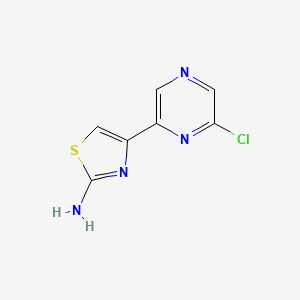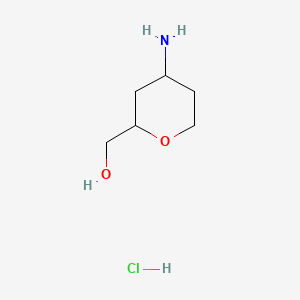
(4-Aminooxan-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminooxan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is characterized by the presence of an amino group, an oxane ring, and a methanol moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminooxan-2-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 4-chlorooxane with methanolamine in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature with continuous stirring to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: (4-Aminooxan-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while substitution reactions can produce a variety of substituted oxane derivatives .
科学的研究の応用
(4-Aminooxan-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
作用機序
The mechanism of action of (4-Aminooxan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
(4-Aminooxan-2-yl)methanol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
(4-Hydroxyoxan-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group, leading to different reactivity and applications.
(4-Methyloxan-2-yl)methanol:
Uniqueness: (4-Aminooxan-2-yl)methanol hydrochloride is unique due to its combination of an amino group, oxane ring, and methanol moiety, which provides a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
特性
CAS番号 |
2803855-76-5 |
|---|---|
分子式 |
C6H14ClNO2 |
分子量 |
167.63 g/mol |
IUPAC名 |
(4-aminooxan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-2-9-6(3-5)4-8;/h5-6,8H,1-4,7H2;1H |
InChIキー |
DNCCNLRVKXMFOV-UHFFFAOYSA-N |
正規SMILES |
C1COC(CC1N)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


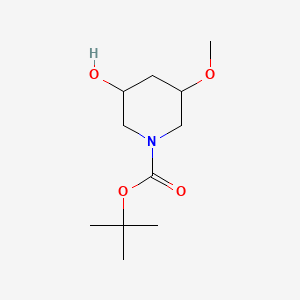

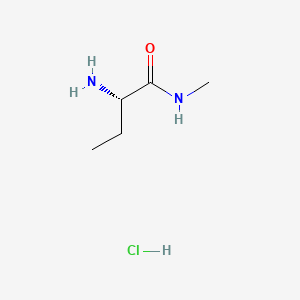

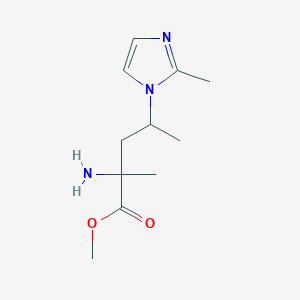

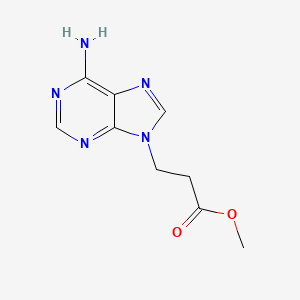
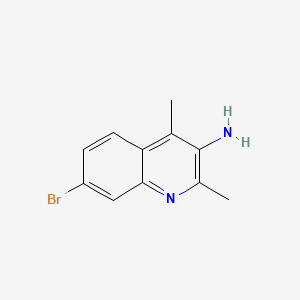
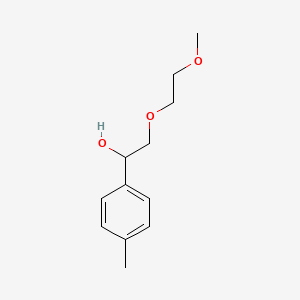
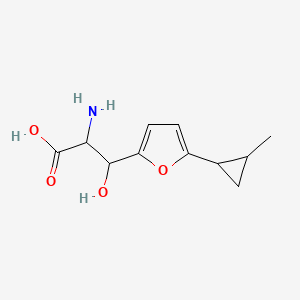
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
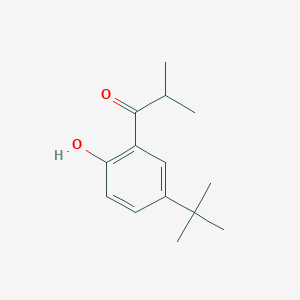
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)
